1-(5-Fluoropyrimidin-2-yl)ethanol

Vue d'ensemble

Description

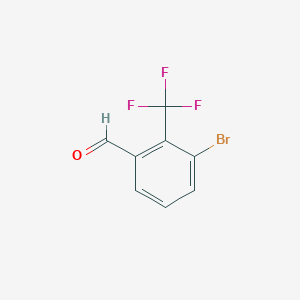

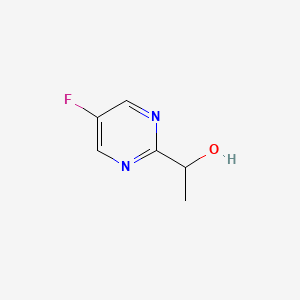

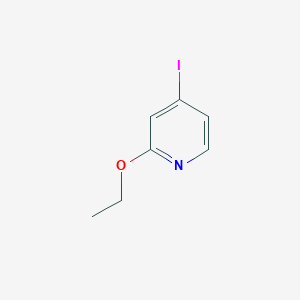

1-(5-Fluoropyrimidin-2-yl)ethanol is a chemical compound with the linear formula C6H7FN2O . It is a yellowish oil and is often used in research .

Synthesis Analysis

The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanol involves the reaction of 5-Fluoropyrimidin-2-yl)ethanone with sodium tetrahydroborate in methanol at 0 - 20℃ for 1 hour . The mixture is then stirred at room temperature for 1 hour and then partitioned between Ethyl Acetate and water .Molecular Structure Analysis

The molecular structure of 1-(5-Fluoropyrimidin-2-yl)ethanol is represented by the InChI code1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 . The molecular weight of the compound is 142.13 g/mol . Physical And Chemical Properties Analysis

1-(5-Fluoropyrimidin-2-yl)ethanol is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8C .Applications De Recherche Scientifique

Crystal Structure Analysis

- X-Ray Crystal Structures : The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, related to 1-(5-Fluoropyrimidin-2-yl)ethanol, was obtained from a Knoevenagel condensation reaction. X-ray structure determination revealed its crystallization in the monoclinic system, showing an intermolecular hydrogen bond O-H … N formation. This is significant for understanding molecular interactions and crystal engineering (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Drug Discovery and Preclinical Profiling

- Antagonist Clinical Candidate : In drug discovery, the compound served as a crucial element in synthesizing P2X7 antagonists for treating mood disorders. One of the synthesized compounds demonstrated robust receptor occupancy and was advanced to clinical trials (Chrovian et al., 2018).

Chemosensor Development

- Monitoring Zn2+ Concentrations : A new "off–on fluorescence type" chemosensor was developed using 1-(5-Fluoropyrimidin-2-yl)ethanol-related compounds for detecting Zn2+ in biological and aqueous samples. The sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which is vital for environmental and health monitoring (Park et al., 2015).

Aldosterone Synthase Inhibition

- Aldosterone Synthase Inhibitors : A derivative of 1-(5-Fluoropyrimidin-2-yl)ethanol was identified as a potent inhibitor of aldosterone synthase, suggesting its potential in treating conditions like hypertension and cardiovascular diseases (Meguro et al., 2017).

Polymer Chemistry

- Protecting Group in Polymer Synthesis : 2-(Pyridin-2-yl)ethanol, a related compound, was used as a protecting group for methacrylic acid in polymer synthesis. Its stability under various conditions and selective removal post-polymerization is crucial for advanced polymer design (Elladiou & Patrickios, 2012).

Synthesis of Voriconazole

- Antifungal Agent Synthesis : In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, a related 4-(1-metalloethyl)-5-fluoropyrimidine derivative played a key role. This showcases the compound's application in pharmaceutical synthesis (Butters et al., 2001).

Green Chemistry

- Environmentally Friendly Synthesis : A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was synthesized using green chemistry techniques, showcasing the compound's role in sustainable chemical synthesis (Gupta et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNANBJFUDNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735262 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905587-43-1 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1509327.png)

![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)

![2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B1509427.png)